

A Technical Guide to the Hydrothermal Synthesis of Ba0.23V2O5·1.1H2O Nanobelts

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Barium vanadate	
Cat. No.:	B1516543	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hydrothermal synthesis of Ba0.23V2O5·1.1H2O nanobelts, a material of growing interest for various applications, including as a cathode material in aqueous zinc-ion batteries. This document details the experimental protocols, presents key quantitative data, and illustrates the synthesis pathway and logical relationships involved in the formation of these nanostructures.

Introduction

Barium-intercalated vanadium oxide nanobelts (Ba0.23V2O5·1.1H2O) are a layered material characterized by an expanded interlayer distance, which facilitates enhanced ionic diffusion and structural stability.[1][2] The hydrothermal method offers a facile and effective route for the synthesis of these one-dimensional nanostructures.[2] This guide will provide researchers with the necessary information to reproduce and further investigate this promising material.

Data Presentation

The following table summarizes the key experimental parameters for the hydrothermal synthesis of Ba0.23V2O5·1.1H2O nanobelts, alongside comparative data for other intercalated vanadium oxide nanostructures to provide a broader context.



Parameter	Ba0.23V2O5·1.1H2 O Nanobelts	H2V3O8 Nanobelts	General V2O5 Nanostructures
Vanadium Precursor	V2O5	V2O5	V2O5, VOSO4, NH4VO3
Intercalating Cation Source	Ba(NO3)2	-	Various metal salts
Solvent	Deionized Water	Deionized Water	Deionized Water, Ethanol
Additives	H2O2 (30 wt%)	-	Acids, Oxidants, Surfactants
Temperature (°C)	180[2]	190	160 - 250
Time (h)	24[2]	24	12 - 72
рН	Not specified	3 - 5	1 - 7
Resulting Interlayer Spacing (nm)	1.31[1]	Not applicable	Variable
Nanobelt Dimensions	Length: several μm; Width: 50–100 nm[3]	Width: 100 nm - 1 μm	Variable

Experimental Protocols

This section provides a detailed methodology for the hydrothermal synthesis of Ba0.23V2O5·1.1H2O nanobelts, based on the procedure described by Qin et al.[2]

Materials and Reagents

- Vanadium pentoxide (V2O5)
- Barium nitrate (Ba(NO3)2)
- Hydrogen peroxide (H2O2, 30 wt%)
- Deionized water



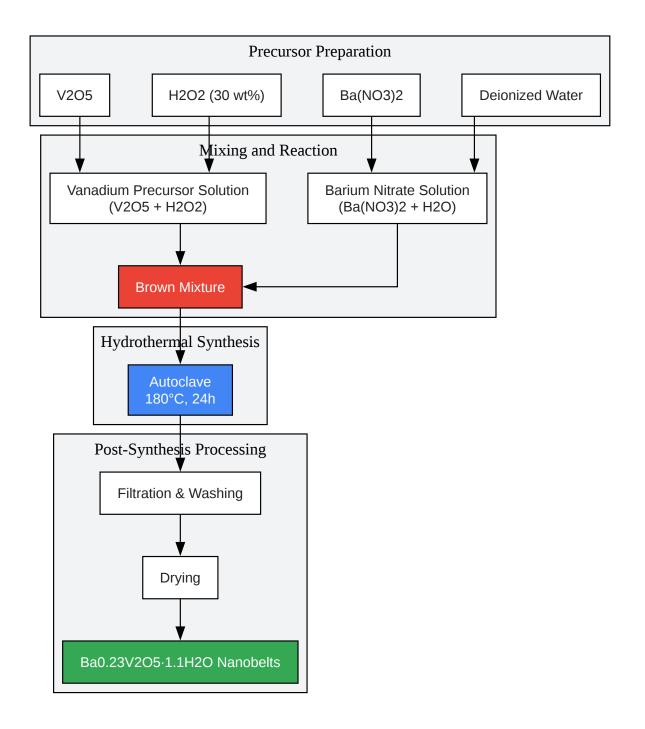
Synthesis Procedure

- Preparation of Barium Nitrate Solution: Dissolve 0.827 g of Ba(NO3)2 in 60 mL of deionized water and stir continuously at room temperature.[2]
- Preparation of Vanadium Precursor Solution: In a separate beaker, add 4 mL of 30 wt%
 H2O2 dropwise to 0.304 g of commercial V2O5 under vigorous stirring. This reaction is
 accompanied by the evolution of oxygen.[2]
- Mixing: Pour the vanadium precursor solution into the barium nitrate solution with continuous electromagnetic stirring for 1 hour. The color of the final mixture will turn brown.[2]
- Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180°C for 24 hours.[2]
- Product Collection and Purification: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by filtration, wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Drying: Dry the final product in a vacuum oven at a specified temperature (e.g., 60-80°C) for several hours to obtain the Ba0.23V2O5·1.1H2O nanobelts.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the synthesis of Ba0.23V2O5·1.1H2O nanobelts.

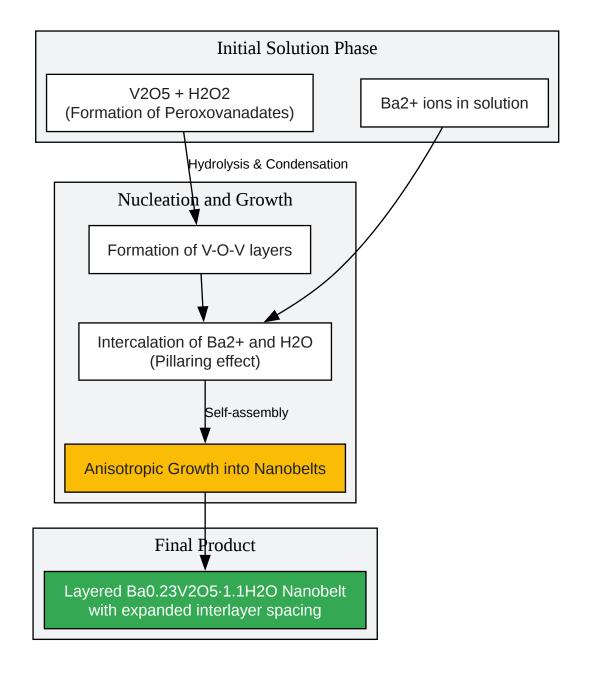




Click to download full resolution via product page

Caption: Experimental workflow for the hydrothermal synthesis of Ba0.23V2O5·1.1H2O nanobelts.





Click to download full resolution via product page

Caption: Proposed formation mechanism of Ba0.23V2O5·1.1H2O nanobelts.

Formation Mechanism

The formation of Ba0.23V2O5·1.1H2O nanobelts via the hydrothermal method is a multi-step process.



- Formation of Vanadium Oxide Layers: Initially, V2O5 reacts with H2O2 to form soluble peroxovanadates. Under hydrothermal conditions (high temperature and pressure), these precursors undergo hydrolysis and condensation reactions to form layered vanadium oxide (V-O-V) structures.[4]
- Intercalation of Barium Ions and Water: Barium ions (Ba2+) present in the solution intercalate between the newly formed vanadium oxide layers. This intercalation acts as a "pillaring" effect, expanding the interlayer spacing.[1][2] Water molecules also co-intercalate into the structure.
- Anisotropic Growth: The presence of the intercalated species influences the growth kinetics, promoting anisotropic growth along a specific crystallographic direction. This leads to the formation of one-dimensional nanobelt morphologies. The self-assembly of these layered structures results in the final nanobelt architecture.[4]

The precise stoichiometry (Ba0.23 and 1.1H2O) is determined by the specific reaction conditions, including the initial precursor concentrations and the hydrothermal parameters. The intercalation of Ba2+ and water is crucial for stabilizing the layered structure and is a key factor in the material's electrochemical performance.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Hydrothermal Synthesis of Nanostructured Vanadium Oxides PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Hydrothermal Synthesis of Ba0.23V2O5·1.1H2O Nanobelts]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1516543#synthesis-of-ba0-23v2o5-1-1h2o-nanobelts-via-hydrothermal-method]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com